molecular formula C15H24CeO6 B106232 Cerium(III)-2,4-pentanedionate hydrate CAS No. 15653-01-7

Cerium(III)-2,4-pentanedionate hydrate

Cat. No.: B106232
CAS No.: 15653-01-7
M. Wt: 440.46 g/mol
InChI Key: RPYNZIXQCIBSMG-UHFFFAOYSA-N
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Description

Cerium(III)-2,4-pentanedionate hydrate, also known as cerium(III) acetylacetonate hydrate, is a coordination compound where cerium is bonded to three 2,4-pentanedionate ligands and water molecules. This compound is widely used in various fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Cerium(III)-2,4-pentanedionate hydrate, also known as cerium;(Z)-4-hydroxypent-3-en-2-one, primarily targets reactive oxygen species (ROS) . It is known to interact with these molecules, which play a crucial role in various biological processes, including cell signaling and homeostasis .

Mode of Action

The compound acts as a nanozyme , mimicking the activity of endogenous antioxidant enzymes . It effectively scavenges excessive ROS, thereby mitigating oxidative stress . This interaction with ROS and the resulting changes contribute to its wide range of applications, particularly in the field of electrochemical sensing .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the reduction of ROS . By scavenging these molecules, the compound can alleviate oxidative stress, which is associated with various pathological conditions . The downstream effects of this action include enhanced cell viability and reduced apoptosis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The action of this compound results in enhanced cell viability and reduced apoptosis . For instance, in human pluripotent stem cells (hPSCs) and their cardiomyocyte derivatives (hPSC-CMs), the compound has been shown to alleviate excessive ROS-induced oxidative stress, thereby protecting the cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound demonstrates reliable nanosafety and biocompatibility within a broad range of concentrations . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(III)-2,4-pentanedionate hydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the formation of a cerium(III) complex with the 2,4-pentanedionate ligands. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, pH, and concentration of reactants. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Cerium(III)-2,4-pentanedionate hydrate undergoes various chemical reactions, including:

    Oxidation: Cerium(III) can be oxidized to cerium(IV) using oxidizing agents such as hydrogen peroxide.

    Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents like sodium borohydride.

    Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic aqueous media.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Various ligands such as phosphines or amines in organic solvents.

Major Products Formed:

    Oxidation: Cerium(IV) complexes.

    Reduction: Cerium(III) complexes.

    Substitution: New cerium complexes with different ligands.

Scientific Research Applications

Cerium(III)-2,4-pentanedionate hydrate has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of cerium oxide nanoparticles, which are important in catalysis and materials science.

    Biology: Employed in the preparation of cerium-based compounds for biological studies, including antioxidant and enzyme-mimetic activities.

    Medicine: Investigated for its potential use in medical applications, such as drug delivery systems and imaging agents.

    Industry: Utilized in the production of high-performance materials, including ceramics and coatings.

Comparison with Similar Compounds

    Cerium(III) chloride hydrate: Another cerium(III) compound with different ligands.

    Cerium(III) nitrate hydrate: A cerium(III) compound used in similar applications but with nitrate ligands.

    Cerium(III) acetate hydrate: A cerium(III) compound with acetate ligands.

Uniqueness: Cerium(III)-2,4-pentanedionate hydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other cerium(III) compounds. The 2,4-pentanedionate ligands offer a chelating effect, enhancing the compound’s stability and making it suitable for various applications in research and industry.

Properties

CAS No.

15653-01-7

Molecular Formula

C15H24CeO6

Molecular Weight

440.46 g/mol

IUPAC Name

cerium;4-hydroxypent-3-en-2-one

InChI

InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

RPYNZIXQCIBSMG-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3]

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce]

15653-01-7

physical_description

Tan powder;  [Strem Chemicals MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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